4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine
Description
4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine (CAS: 579486-61-6) is a heterocyclic compound with the molecular formula C₈H₇Cl₂N₃ and a molecular weight of 216.07 g/mol . It features a fused imidazo[4,5-c]pyridine core substituted with two chlorine atoms at positions 4 and 6 and an ethyl group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive imidazopyridine derivatives, which are known for antiviral, antibacterial, and kinase-inhibitory activities .
Key physicochemical properties include:
- Synthetic routes: Derived from 3,4-diamino-2,6-dichloropyridine via cyclization and alkylation steps, similar to methods used for related imidazopyridines .
Properties
IUPAC Name |
4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-2-6-11-4-3-5(9)12-8(10)7(4)13-6/h3H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKVPOFFPTVSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N=C(C=C2N1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249083 | |
| Record name | 4,6-Dichloro-2-ethyl-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579486-61-6 | |
| Record name | 4,6-Dichloro-2-ethyl-3H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579486-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-ethyl-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The imidazo[4,5-c]pyridine scaffold is typically constructed through cyclocondensation reactions between 3,4-diaminopyridine derivatives and carbonyl-containing precursors. For example, U.S. Patent US5654285A (not directly cited but analogous to ) outlines a route where 3,4-diaminopyridine reacts with ethyl glyoxalate in acetic acid under reflux to form the imidazo ring . This method achieves a 78% yield but requires stringent temperature control to avoid side reactions such as over-oxidation or dimerization.
A modified approach in CN103923020A ( ) employs thiourea as a cyclizing agent in ethanol with sodium ethoxide, yielding a 2-mercapto intermediate. While this method avoids harsh acids, it introduces additional steps for sulfur removal, reducing overall efficiency . Comparative studies suggest that the choice of carbonyl precursor (e.g., glyoxal vs. ethyl glyoxalate) impacts regioselectivity, with electron-withdrawing groups favoring C-2 substitution .
Chlorination Strategies for 4,6-Dichloro Substitution
Introducing chlorine atoms at positions 4 and 6 often utilizes phosphorus oxychloride (POCl₃) as both a solvent and chlorinating agent. CA1295330C ( ) demonstrates that treating the imidazo[4,5-c]pyridine core with POCl₃ at 110°C for 6 hours achieves near-quantitative dichlorination . The reaction proceeds via a Vilsmeier-Haack-type mechanism, where POCl₃ generates electrophilic Cl⁺ species.
Table 1: Chlorination Efficiency Under Varied Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ alone | 110 | 6 | 95 |
| POCl₃ + DMF | 80 | 4 | 89 |
| PCl₅ | 120 | 8 | 78 |
Notably, adding dimethylformamide (DMF) as a catalyst lowers the required temperature but may complicate purification due to byproduct formation .
Ethylation at Position 2: Alkylation vs. Cross-Coupling
Introducing the ethyl group at C-2 can be achieved through nucleophilic substitution or transition-metal-catalyzed cross-coupling. CN103896857A ( ) describes alkylation using ethyl bromide in tetrahydrofuran (THF) with potassium carbonate, yielding 82% product . However, competing N-alkylation at the imidazole nitrogen remains a challenge, necessitating excess alkylating agent.
Purification and Industrial Scalability
Final purification often involves recrystallization from ethanol/water mixtures or column chromatography. CN103923020A ( ) reports a 93.75% yield after dichloromethane extraction and sodium sulfate drying, highlighting the importance of solvent polarity in isolating the nonpolar target compound . Industrial-scale adaptations prioritize continuous distillation and automated filtration to minimize downtime.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Derivatives with various functional groups replacing the chlorine atoms.
Oxidation Products: N-oxides of the imidazo[4,5-c]pyridine ring.
Reduction Products: Dechlorinated derivatives of the parent compound.
Scientific Research Applications
Chemistry
4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine serves as a building block for synthesizing more complex heterocyclic compounds. It is utilized in various synthetic pathways to create derivatives with enhanced biological activity.
Biology
The compound exhibits significant biological activities:
- Antimicrobial Properties : Research indicates that it has potential antimicrobial effects against various pathogens. Although specific Minimum Inhibitory Concentration (MIC) data for this compound is limited, related compounds have shown MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : In vitro studies suggest that this compound can inhibit the growth of human tumor cell lines, with GI50 values as low as 2.30 µM against HCT116 human colon carcinoma cells . Its mechanism of action includes kinase inhibition, which is critical in cancer cell proliferation.
Medicine
This compound is being explored for its potential in developing new therapeutic agents:
- GABAA Receptor Modulation : Some derivatives within the imidazo family have been studied for their ability to act as positive allosteric modulators of GABAA receptors, presenting potential applications in treating neurological disorders .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Summary of Applications
The diverse applications of this compound can be summarized as follows:
- Synthesis of Complex Compounds : Used as a precursor in chemical synthesis.
- Antimicrobial and Anticancer Research : Significant potential in treating infections and cancer.
- Therapeutic Development : Investigated for neurological applications and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Ring Systems
a. 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS: 887147-19-5)
- Molecular formula : C₇H₅Cl₂N₃
- Key differences : Methyl group at position 1 instead of ethyl at position 2.
- Similarity score: 0.76 .
b. 5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine (CAS: 1823930-41-1)
- Molecular formula : C₇H₅Cl₂N₃
- Key differences : Ring system (imidazo[4,5-b]pyridine vs. [4,5-c]) and chlorine positions (5,7 vs. 4,6).
- Impact : The [4,5-b] fusion shifts substituent positions, affecting spatial interactions with biological targets. This compound showed antiviral activity against HCV (EC₅₀: 0.004 µM) .
c. 6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine (CAS: 1638767-93-7)
- Molecular formula : C₆H₃BrClN₃
- Key differences : Bromine replaces one chlorine (position 6).
Pharmacological Activity Comparisons
a. Antiviral Activity
- Imidazo[4,5-b]pyridine derivatives (e.g., compound 30 in ) exhibit potent HCV inhibition (EC₅₀: 0.004 µM) via replication inhibition.
b. BET Inhibition
- I-BET151 (1H-imidazo[4,5-c]quinoline core) binds BRD4 via hydrophobic interactions in the ZA channel. The ethyl group in 4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine may mimic this interaction, though scaffold modifications (e.g., γ-carboline in compound 81) can enhance potency .
c. Antibacterial Activity
Physicochemical and Drug-Likeness Profiles
| Compound | Molecular Weight | ClogP* | PSA* (Ų) | H-bond Donors | H-bond Acceptors |
|---|---|---|---|---|---|
| This compound | 216.07 | ~2.5 | 41.6 | 1 | 3 |
| 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine | 202.04 | ~2.1 | 41.6 | 1 | 3 |
| 5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine | 202.04 | ~2.3 | 41.6 | 1 | 3 |
| 6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine | 232.46 | ~3.0 | 41.6 | 1 | 3 |
*Predicted values based on structural analogs .
- Lipinski’s Rule of Five: All compounds comply (molecular weight <500, ClogP <5, H-bond donors ≤5, acceptors ≤10), suggesting good oral bioavailability .
Biological Activity
4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by its unique structure, which includes two chlorine atoms at positions 4 and 6, and an ethyl group at position 2. The compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Chemical Formula : C8H7Cl2N3
- Molecular Weight : 216.06 g/mol
- CAS Number : 579486-61-6
The imidazo[4,5-c]pyridine core structure is known for its diverse biological activities, making it a candidate for various therapeutic applications.
Imidazole derivatives, including this compound, are known to interact with multiple biological targets. The primary mechanisms of action include:
- Kinase Inhibition : Many imidazo derivatives act as inhibitors of specific kinases involved in cellular signaling pathways. For instance, compounds from this class have shown activity against Aurora kinases and FLT3, which are critical in cancer cell proliferation and survival .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, which are attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Anticancer Properties
Research indicates that this compound has demonstrated potential anticancer activity. In vitro studies have shown that similar compounds within the imidazo family can inhibit the growth of various human tumor cell lines. For example:
- GI50 Values : Compounds related to this class have shown GI50 values as low as 2.30 µM against HCT116 human colon carcinoma cells .
Antimicrobial Activity
The compound has been investigated for its antimicrobial effects against several pathogens:
- Minimum Inhibitory Concentration (MIC) : While specific MIC data for this compound is limited, related compounds have shown promising results with MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
Several studies highlight the biological activity of imidazo[4,5-c]pyridine derivatives:
Future Directions
Given the promising biological activities observed in related compounds, further research on this compound could focus on:
- Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity against specific biological targets.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating the detailed mechanisms through which this compound exerts its biological effects.
Q & A
Q. How to design SAR studies for optimizing this compound’s metabolic stability?
- Step 1 : Synthesize analogs with fluorinated or methylated substituents to reduce oxidative metabolism. Step 2 : Assess metabolic stability using human liver microsomes (HLM) and CYP450 inhibition assays. Step 3 : Corrogate data with computational ADMET predictions (e.g., SwissADME) .
Q. What in vitro assays are suitable for evaluating its anti-proliferative activity?
- Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include controls for cytotoxicity (e.g., primary fibroblasts) and validate via apoptosis markers (e.g., Annexin V/PI staining). Compare with reference compounds (e.g., cisplatin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
